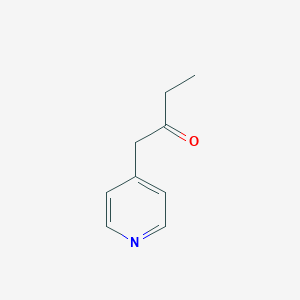

1-Pyridin-4-ylbutan-2-one

Cat. No. B031577

Key on ui cas rn:

6304-20-7

M. Wt: 149.19 g/mol

InChI Key: FBLVQXITSLUNLI-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04365065

Procedure details

The above intermediate (4-pyridinyl)methyl ethyl ketone was obtained in a mixture with hexamethylphosphoramide as follows: To a mixture containing 200 cc. of tetrahydrofuran and 70 cc. of diisopropylamine under nitrogen at 0°-5° C. was added 210 cc. of 2.4 N n-butyllithium in n-hexane and the resulting mixture was stirred for 30 minutes. Next was added over a 10 minute period 90 cc. of hexamethylphosphoramide followed by stirring of the mixture for 15 minutes. Then was added over a 15 minute period a solution of 48 cc. of 4-picoline in 150 cc. of tetrahydrofuran followed by stirring for 30 minutes at about 0° C. The ice/acetone bath cooling the reaction mixture was replaced with a dry ice/acetone bath and to the reaction mixture was added over a 20 minute period a mixture of 75 cc. of ethyl propionate in an equal volume of tetrahydrofuran. The reaction mixture was then allowed to warm up to room temperature over a period of about 90 minutes and then was warmed at about 35° C. for 30 minutes. The mixture was next cooled in an ice/acetone bath and to it was added 60 cc. of glacial acetic acid over 30 minutes. The resulting pale yellow suspension was diluted with 200 cc. of water. The mixture was extracted with three 150 cc. portions of ethyl acetate and the ethyl acetate extract was back washed with saline solution. The extract was heated in vacuo to remove the ethyl acetate and the residue was taken up again with ethyl acetate. The solution was washed with water and then heated in vacuo to remove the ethyl acetate followed by heating the residue in vacuo at 50° C. for about 30 minutes to yield 100 g. of pale yellow oil. The pale yellow oil was combined with corresponding samples obtained from two additional runs and then distilled in vacuo to yield a 256 g. fraction, b.p. 85°-105° C. at 0.5-1.0 mm. The NMR of this fraction showed it to be a mixture of (4-pyridinyl)methyl ethyl ketone and hexamethylphosphoramide in a respective molar ratio of 1:1.55, that is, 35% or 0.35×256=90 g. of said ketone.

[Compound]

Name

ice acetone

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Ten

[Compound]

Name

ketone

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Thirteen

Identifiers

|

REACTION_CXSMILES

|

[CH:1]([NH:4][CH:5](C)C)(C)C.[CH2:8]([Li])CCC.N1C=CC(C)=CC=1.C(OCC)(=O)CC.[CH2:27]([C:29]([CH2:31][C:32]1[CH:37]=[CH:36][N:35]=[CH:34][CH:33]=1)=[O:30])[CH3:28]>CCCCCC.CN(C)P(N(C)C)(N(C)C)=O.O.C(O)(=O)C.O1CCCC1>[CH2:27]([C:29]([C:31]([C:32]1[CH:37]=[CH:36][N:35]=[CH:34][CH:33]=1)=[CH:1][N:4]([CH3:5])[CH3:8])=[O:30])[CH3:28]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)NC(C)C

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)O

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O1CCCC1

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O1CCCC1

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CN(P(=O)(N(C)C)N(C)C)C

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O1CCCC1

|

Step Eight

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CCC)[Li]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CCCCCC

|

Step Nine

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N1=CC=C(C=C1)C

|

Step Ten

[Compound]

|

Name

|

ice acetone

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Eleven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CC)(=O)OCC

|

Step Twelve

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)C(=O)CC1=CC=NC=C1

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CN(P(=O)(N(C)C)N(C)C)C

|

Step Thirteen

[Compound]

|

Name

|

ketone

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

by stirring of the mixture for 15 minutes

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

To a mixture containing 200 cc

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Next was added over a 10 minute period 90 cc

|

|

Duration

|

10 min

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Then was added over a 15 minute period a solution of 48 cc

|

|

Duration

|

15 min

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

by stirring for 30 minutes at about 0° C

|

|

Duration

|

30 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was replaced with a dry ice/acetone bath and to the reaction mixture

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added over a 20 minute period

|

|

Duration

|

20 min

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

a mixture of 75 cc

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

was warmed at about 35° C. for 30 minutes

|

|

Duration

|

30 min

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture was next cooled in an ice/acetone bath and to it

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added 60 cc

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The resulting pale yellow suspension was diluted with 200 cc

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The mixture was extracted with three 150 cc

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

portions of ethyl acetate and the ethyl acetate extract

|

WASH

|

Type

|

WASH

|

|

Details

|

was back washed with saline solution

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The extract was heated in vacuo

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove the ethyl acetate

|

WASH

|

Type

|

WASH

|

|

Details

|

The solution was washed with water

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

heated in vacuo

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove the ethyl acetate

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

by heating the residue in vacuo at 50° C. for about 30 minutes

|

|

Duration

|

30 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to yield 100 g

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

obtained from two additional runs

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

distilled in vacuo

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to yield a 256 g

|

Outcomes

Product

Details

Reaction Time |

15 min |

|

Name

|

|

|

Type

|

|

|

Smiles

|

C(C)C(=O)C(=CN(C)C)C1=CC=NC=C1

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |